molecular formula C12H6Cl3NO B1463397 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine CAS No. 1187165-23-6

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine

Cat. No. B1463397
M. Wt: 286.5 g/mol
InChI Key: FZYKWODROKLMON-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H6Cl3NO . It has a molecular weight of 286.54 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2,3-dichlorophenyl)methanone .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which includes 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine, involves the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives in good yields .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine can be represented by the linear formula C12H6Cl3NO . The InChI code for this compound is 1S/C12H6Cl3NO/c13-9-3-1-2-8(11(9)15)12(17)7-4-5-10(14)16-6-7/h1-6H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine include a molecular weight of 286.54 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the notable applications of chlorinated pyridine derivatives is in the synthesis of heterocyclic compounds. These compounds serve as critical intermediates in the development of various pharmaceuticals, agrochemicals, and other functional materials. Research conducted by Chang and Jwo (2000) explored the kinetics of pyridine catalyzed reactions of dichlorobenzoyl chlorides, highlighting the role of pyridine derivatives in facilitating substitution reactions crucial for synthesizing complex heterocycles (Chang & Jwo, 2000).

Catalysis and Phase Transfer Catalysis

Chang and Jwo's study also delves into the mechanism of inverse phase transfer catalysis involving pyridine derivatives. This research underscores the efficiency of pyridine 1-oxide as a catalyst in dichlorobenzoyl chloride reactions, presenting a foundational understanding of the catalytic processes that could be applied in various chemical syntheses, including those involving 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine (Chang & Jwo, 2000).

Application in Pesticide Synthesis

Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, emphasizing its importance in the production of pesticides. This review highlights the broader applicability of chlorinated pyridine derivatives in synthesizing agrochemical compounds, suggesting potential areas of application for 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine in the development of new pesticides (Lu, 2006).

Pharmaceutical Intermediates

The work by Li Zheng-xiong (2004) summarizes synthetic methods for 2-chloro-5-trifluoromethyl pyridine, emphasizing its application as an intermediate in pharmaceuticals, agrochemicals, and biochemicals. This study points to the critical role of chlorinated pyridine derivatives in the synthesis of herbicides and potentially in pharmaceutical compounds, indicating a similar utility for 2-Chloro-5-(3,5-dichlorobenzoyl)pyridine (Li, 2004).

Safety And Hazards

The safety data sheet for 3,5-Dichlorobenzoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO/c13-9-3-8(4-10(14)5-9)12(17)7-1-2-11(15)16-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYKWODROKLMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dichlorobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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